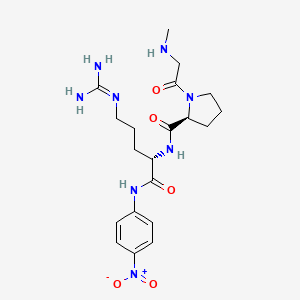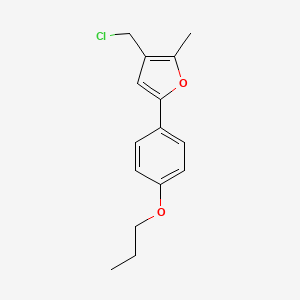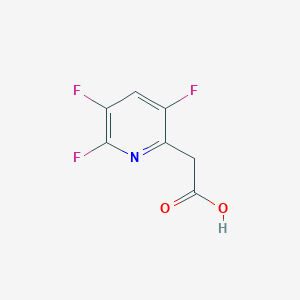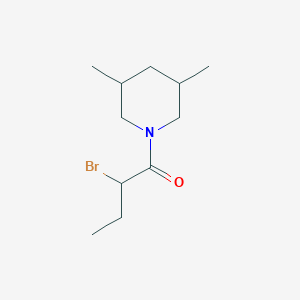
N-苄氧羰基-L-丝氨酸-L-脯氨酸-L-精氨酸-对硝基苯胺
描述
Sar-Pro-Arg-pNA is a chromogenic substrate of α-thrombin . It can be used to test α-thrombin activity . The molecular weight of Sar-Pro-Arg-pNA is 462.50 and its formula is C20H30N8O5 .
Molecular Structure Analysis
The molecular structure of Sar-Pro-Arg-pNA consists of 20 carbon atoms, 30 hydrogen atoms, 8 nitrogen atoms, and 5 oxygen atoms . The exact mass is 462.23391609 g/mol . The InChIKey is JCWLDUJEFLRICN-HOTGVXAUSA-N .Physical and Chemical Properties Analysis
Sar-Pro-Arg-pNA has a molecular weight of 462.5 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its topological polar surface area is 201 Ų .科学研究应用
N-苄氧羰基-L-丝氨酸-L-脯氨酸-L-精氨酸-对硝基苯胺:科学研究应用的全面分析
凝血酶检测方法的开发: “N-苄氧羰基-L-丝氨酸-L-脯氨酸-L-精氨酸-对硝基苯胺”可作为人 α-凝血酶检测的显色底物,其报道的 Km 值为 75 µM。 这种应用对于开发检测凝血酶活性的方法至关重要,凝血酶活性是血液凝固过程中的一个关键因素 .
比较酶学研究: 该化合物用于比较研究半胱氨酸蛋白酶,例如牙龈卟啉单胞菌蛋白酶 R,其中观察到其被不同酶的切割。 这有助于理解酶在各种生物过程中的特异性和功能 .
蛋白酶活性测量: 在生物化学研究中,“N-苄氧羰基-L-丝氨酸-L-脯氨酸-L-精氨酸-对硝基苯胺”用于测量蛋白酶的活性,蛋白酶是通过水解肽键分解蛋白质的酶。 这种应用对于研究蛋白质代谢和相关疾病具有重要意义 .
药物疗效测试: 该化合物可用于药理学研究,以测试针对凝血酶或其他相关酶的新药的疗效。 通过观察与“N-苄氧羰基-L-丝氨酸-L-脯氨酸-L-精氨酸-对硝基苯胺”的相互作用,研究人员可以推断出候选药物的潜在治疗效果 .
结合酶分析: “N-苄氧羰基-L-丝氨酸-L-脯氨酸-L-精氨酸-对硝基苯胺”可用于涉及结合酶或将肽偶联到载体蛋白的常规实验室程序。 这种应用对于开发蛋白质之间的关系和理解它们的相互作用至关重要 .
兽医学研究: 基于体表面积 (BSA) 的不同模型动物的剂量转换表明其在兽医学研究中的应用,特别是在各种物种中的剂量确定和药物测试中 .
作用机制
Target of Action
Sar-Pro-Arg-pNA is a chromogenic substrate primarily targeting α-thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Besides its role in coagulation, thrombin also has diverse cellular effects and can influence processes such as inflammation and wound healing.
Mode of Action
The compound interacts with α-thrombin, serving as a substrate for this enzyme . The interaction between Sar-Pro-Arg-pNA and α-thrombin leads to the cleavage of the compound, which can be used to measure α-thrombin activity .
Result of Action
The cleavage of Sar-Pro-Arg-pNA by α-thrombin can be used to measure the activity of this enzyme . Therefore, the primary molecular effect of Sar-Pro-Arg-pNA’s action is the generation of a measurable signal that reflects α-thrombin activity. On a cellular level, this could influence processes such as coagulation and inflammation, which are known to be affected by thrombin activity.
生化分析
Biochemical Properties
Sar-Pro-Arg-pNA plays a crucial role in biochemical reactions as a substrate for α-thrombin. When α-thrombin cleaves Sar-Pro-Arg-pNA, it releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically. This interaction is essential for studying thrombin activity and its inhibition. Sar-Pro-Arg-pNA interacts specifically with α-thrombin, making it a valuable tool for assays that require precise measurement of thrombin activity .
Cellular Effects
Sar-Pro-Arg-pNA influences various cellular processes by serving as a substrate for α-thrombin. In cellular assays, the cleavage of Sar-Pro-Arg-pNA by α-thrombin can be used to monitor thrombin activity, which is involved in processes such as blood coagulation and wound healing. The presence of Sar-Pro-Arg-pNA in these assays allows researchers to study the effects of thrombin on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sar-Pro-Arg-pNA involves its interaction with α-thrombin. Upon binding to the active site of α-thrombin, Sar-Pro-Arg-pNA is cleaved, resulting in the release of p-nitroaniline. This cleavage event is crucial for the chromogenic detection of thrombin activity. The interaction between Sar-Pro-Arg-pNA and α-thrombin is highly specific, allowing for accurate measurement of thrombin activity in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sar-Pro-Arg-pNA can change over time due to factors such as stability and degradation. Sar-Pro-Arg-pNA is generally stable under recommended storage conditions, but its activity can diminish if not stored properly. Long-term studies have shown that Sar-Pro-Arg-pNA maintains its effectiveness in measuring thrombin activity over extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of Sar-Pro-Arg-pNA in animal models vary with different dosages. At optimal dosages, Sar-Pro-Arg-pNA effectively measures thrombin activity without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity. It is crucial to determine the appropriate dosage to ensure accurate and safe use of Sar-Pro-Arg-pNA in animal studies .
Metabolic Pathways
Sar-Pro-Arg-pNA is involved in metabolic pathways related to thrombin activity. As a substrate for α-thrombin, Sar-Pro-Arg-pNA participates in the enzymatic reaction that leads to the production of p-nitroaniline. This reaction is a key step in the metabolic pathway of thrombin activity assays, providing insights into the enzyme’s function and regulation .
Transport and Distribution
Within cells and tissues, Sar-Pro-Arg-pNA is transported and distributed based on its interaction with α-thrombin. The compound’s localization and accumulation are influenced by the presence of thrombin and other binding proteins. Understanding the transport and distribution of Sar-Pro-Arg-pNA is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of Sar-Pro-Arg-pNA is primarily determined by its interaction with α-thrombin. The compound is directed to specific compartments where thrombin is active, allowing for precise measurement of enzyme activity. Post-translational modifications and targeting signals may also play a role in the localization of Sar-Pro-Arg-pNA within cells .
属性
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sar-Pro-Arg-pNA in studying protease activity?
A1: Sar-Pro-Arg-pNA (N-Succinyl-Ala-Ala-Pro-Arg p-nitroanilide) serves as a chromogenic substrate for various proteases. Its breakdown by these enzymes releases p-nitroaniline, a yellow-colored compound. The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the level of protease activity. This makes Sar-Pro-Arg-pNA a valuable tool for quantifying the activity of proteases like thrombin [, ].
Q2: How do mutations in Protease-Activated Receptors (PARs) affect their interaction with thrombin and Sar-Pro-Arg-pNA?
A2: Research indicates that specific amino acid residues within the thrombin cleavage site of PARs significantly influence their interaction with both thrombin and Sar-Pro-Arg-pNA. For instance, mutating the Leucine residue at the P4 position of PAR1 or the P5 position of PAR4 considerably impacts the kinetics of thrombin binding and cleavage []. Moreover, while wild-type and mutant PAR1 exodomains act as non-competitive inhibitors of thrombin's hydrolysis of Sar-Pro-Arg-pNA, PAR1-P40A exhibits a mixed type of inhibition, highlighting the importance of specific residues in these interactions [].
Q3: Can you elaborate on the applications of Sar-Pro-Arg-pNA in studying the relationship between coagulation and inflammation?
A3: Sar-Pro-Arg-pNA plays a crucial role in investigating the interplay between coagulation and inflammation. By quantifying thrombin generation through Sar-Pro-Arg-pNA hydrolysis, researchers can understand the extent of coagulation activation in inflammatory conditions like mastitis and metritis in dairy cows []. This understanding contributes to a broader comprehension of how these processes interact during infection and disease progression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)



![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)


![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)


